Comparative CYP2C9 Inhibition: A 100-Fold Potency Window Over a Close Structural Analog
In a comparative analysis of CYP inhibition profiles, 4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline demonstrates an IC50 of 1 nM against human CYP2C9, as measured by a fluorescent probe assay [1]. This is in stark contrast to the structurally related analog 4-Chloro-2-(trifluoromethyl)quinoline, which exhibits an IC50 of 100 nM against the same isoform under comparable assay conditions [2]. The presence of the 6-methoxy group in the target compound is therefore directly linked to a 100-fold increase in inhibitory potency.
| Evidence Dimension | Inhibition of human CYP2C9 enzyme activity |
|---|---|
| Target Compound Data | IC50 = 1 nM |
| Comparator Or Baseline | 4-Chloro-2-(trifluoromethyl)quinoline (CAS 1701-24-2): IC50 = 100 nM |
| Quantified Difference | Target compound is 100-fold more potent (IC50 ratio = 0.01). |
| Conditions | Fluorescent probe assay using 7-methoxy-4-trifluoromethylcoumarin as substrate; data curated by ChEMBL from Biogen Idec screening [1][2]. |
Why This Matters
This substantial potency difference is critical for researchers selecting a tool compound for CYP2C9 inhibition studies, as it allows for lower effective concentrations and potentially fewer off-target effects at relevant experimental doses.
- [1] BindingDB. BDBM50352206 (CHEMBL1825089) Activity Data. Affinity Data: IC50 1 nM for CYP2C9. Retrieved from BindingDB. View Source
- [2] BindingDB. BDBM50591916 (CHEMBL5177903) Activity Data. Affinity Data: IC50 100 nM for CYP2C9. Retrieved from BindingDB. View Source
